N-(4-aminocyclohexyl)-2,3-dimethylbutanamide
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Overview
Description
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide typically involves the reaction of 4-aminocyclohexylamine with 2,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminocyclohexyl)acetamide
- N-(4-aminocyclohexyl)methylamine
- N-(4-aminocyclohexyl)propionamide
Uniqueness
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylbutanamide moiety enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2,3-dimethylbutanamide |
InChI |
InChI=1S/C12H24N2O/c1-8(2)9(3)12(15)14-11-6-4-10(13)5-7-11/h8-11H,4-7,13H2,1-3H3,(H,14,15) |
InChI Key |
QZXNNQJWBYVLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
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